4-(Chinolin-4-yloxy)anilin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(Quinolin-4-yloxy)aniline and its derivatives has been a subject of research. A series of novel 4-phenoxyquinoline derivatives containing a 3-amino-2-cyano-acrylamide framework was designed and synthesized . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

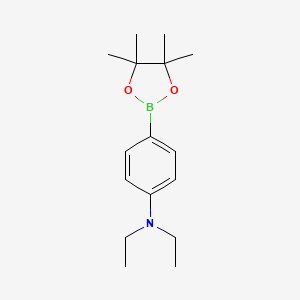

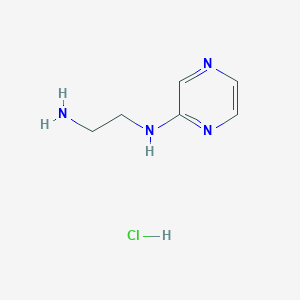

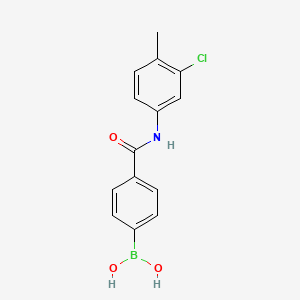

The molecular structure of 4-(Quinolin-4-yloxy)aniline consists of a quinoline ring attached to an aniline group via an oxygen atom . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Wissenschaftliche Forschungsanwendungen

Hemmung der antimikrobiellen Resistenz (AMR)

4-(Chinolin-4-yloxy)anilin: Derivate wurden auf ihr Potenzial untersucht, bakterielle Effluxpumpen zu hemmen, insbesondere bei Staphylococcus aureus . Effluxpumpenhemmer (EPIs) sind Moleküle, die zwar selbst nicht antimikrobiell wirken, aber mit Antibiotika synergistisch wirken können, um Resistenz zu bekämpfen. Diese Verbindung hat sich als vielversprechend erwiesen, um die Wirksamkeit von Fluorchinolon-Antibiotika gegen resistente Bakterienstämme zu verbessern.

Antitumoraktivität

Chinolinderivate, einschließlich derer, die auf dem This compound-Gerüst basieren, sind in der Krebsforschung von Bedeutung, da sie durch verschiedene Mechanismen das Tumorwachstum hemmen können . Dazu gehören Zellzyklusarrest, Induktion von Apoptose, Hemmung der Angiogenese und Unterbrechung der Zellmigration, was sie zu wertvollen Leitstrukturen in der Entwicklung von Krebsmedikamenten macht.

Diabetesmanagement

Im Bereich der Endokrinologie wurden This compound-Derivate als Inhibitoren des DPP-4-Enzyms entwickelt . Diese Verbindungen zeigten eine starke inhibitorische Aktivität, die für die Behandlung von Typ-2-Diabetes entscheidend ist, da sie den Inkretineffekt verlängern und die Insulinsekretion verbessern.

Materialwissenschaft

In der Materialwissenschaft wurde This compound in Polyimide integriert, die für ihre blaue Lichtemission und ihr Potenzial als Lochtransportmaterialien bekannt sind . Diese Eigenschaften sind besonders relevant für Anwendungen in organischen Leuchtdioden (OLEDs) und anderen optoelektronischen Geräten.

Chemische Synthese

Die This compound-Struktur ist in der synthetischen Chemie von zentraler Bedeutung als Vorläufer oder Zwischenprodukt bei der Synthese verschiedener Chinolinderivate . Diese Derivate werden dann in einer Vielzahl von biologischen und pharmazeutischen Anwendungen eingesetzt, was die Vielseitigkeit der Verbindung in der chemischen Synthese unterstreicht.

Biochemische Anwendungen

In der Biochemie spielt This compound eine Rolle bei der Synthese von heteroannellierten Chinolonen, die ein Spektrum an biologischen Aktivitäten aufweisen . Diese Aktivitäten umfassen antimykotische, entzündungshemmende, Anti-Alzheimer-, antioxidative und diuretische Wirkungen, was die Bedeutung der Verbindung in der biochemischen Forschung und Arzneimittelentwicklung unterstreicht.

Zukünftige Richtungen

The future directions of research on 4-(Quinolin-4-yloxy)aniline could involve the design of novel S. aureus NorA inhibitors to be used in association with fluoroquinolones . Additionally, the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be a potential area of research .

Wirkmechanismus

Target of Action

The primary target of 4-(Quinolin-4-yloxy)aniline is the cytochrome bc1 complex in Mycobacterium tuberculosis . This complex is an essential component of the electron transport chain, playing a crucial role in the organism’s energy production .

Mode of Action

4-(Quinolin-4-yloxy)aniline interacts with its target, the cytochrome bc1 complex, resulting in the inhibition of this complex . This inhibition disrupts the electron transport chain, thereby inhibiting the growth of Mycobacterium tuberculosis .

Biochemical Pathways

The affected pathway is the electron transport chain in Mycobacterium tuberculosis. By inhibiting the cytochrome bc1 complex, 4-(Quinolin-4-yloxy)aniline disrupts this pathway, leading to a decrease in ATP production and thus inhibiting the growth of the bacteria .

Result of Action

The primary result of the action of 4-(Quinolin-4-yloxy)aniline is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the disruption of the electron transport chain, which is crucial for the organism’s energy production .

Biochemische Analyse

Biochemical Properties

4-(Quinolin-4-yloxy)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, thereby enhancing the efficacy of antibiotics like ciprofloxacin . The interaction between 4-(Quinolin-4-yloxy)aniline and the NorA efflux pump is primarily through binding to the active site of the pump, preventing the extrusion of antibiotics and increasing their intracellular concentration.

Cellular Effects

The effects of 4-(Quinolin-4-yloxy)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, 4-(Quinolin-4-yloxy)aniline disrupts the normal function of efflux pumps, leading to increased susceptibility to antibiotics

Molecular Mechanism

At the molecular level, 4-(Quinolin-4-yloxy)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NorA efflux pump, inhibiting its function This inhibition is achieved through competitive binding at the active site, which prevents the pump from extruding antibiotics out of the cell

Temporal Effects in Laboratory Settings

The effects of 4-(Quinolin-4-yloxy)aniline change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 4-(Quinolin-4-yloxy)aniline can have sustained effects on cellular function, particularly in terms of antibiotic susceptibility in bacterial cells

Dosage Effects in Animal Models

The effects of 4-(Quinolin-4-yloxy)aniline vary with different dosages in animal models. At low doses, it has been shown to enhance the efficacy of antibiotics without causing significant toxicity . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where a minimum concentration is required to achieve the desired biochemical effects.

Metabolic Pathways

4-(Quinolin-4-yloxy)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the overall efficacy and toxicity of the compound.

Transport and Distribution

The transport and distribution of 4-(Quinolin-4-yloxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates and exerts its biochemical effects . The distribution within tissues can vary, with higher concentrations observed in target tissues such as the liver and kidneys.

Subcellular Localization

4-(Quinolin-4-yloxy)aniline exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target biomolecules and exert its effects .

Eigenschaften

IUPAC Name |

4-quinolin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMHEXQDMAAWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863503-93-9 | |

| Record name | 4-(quinolin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)

![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)

![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)

![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)